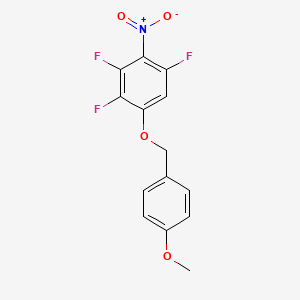

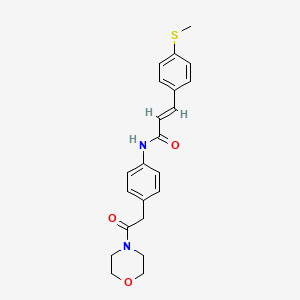

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, also known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. TFMB is a nitroaromatic compound that possesses unique properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Aplicaciones Científicas De Investigación

Mercury-Mercury Spin-Spin Coupling in Organomercury Compounds

- Research on organomercury compounds like 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene, which is structurally related to 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, has revealed insights into mercury-mercury spin-spin coupling, a phenomenon important in understanding molecular interactions and structure (Deacon, Stretton, & O'Connor, 1984).

Structural Analysis of Substituted Methoxybenzenes

- The structural properties of various methoxybenzenes, including their planarity and hydrogen-bonding patterns, have been extensively studied. These studies provide valuable insights into the molecular arrangement and potential applications in material science (Fun et al., 1997).

Ortho-Dehydrophenoxy Anion Formation

- The formation of dehydrophenoxy anion from the conjugate bases of methoxybenzene, which is similar in structure to this compound, has been explored. This research is significant in understanding ion formation and reactivity, with potential implications in synthetic chemistry (Dahlke & Kass, 1992).

Synthesis of Organomercury Compounds

- Detailed synthesis processes and NMR spectra of certain organomercury compounds, closely related to the target compound, have been documented. These studies contribute to the field of synthetic chemistry and organometallic compound development (Deacon, O'Connor, & Stretton, 1986).

Electron-Transfer Kinetics of Nitroxide Radicals

- Investigations into the electron-transfer rate constants of nitroxide derivatives, which are structurally related to the target compound, have shown potential applications in high power-rate electrode-active materials (Suga et al., 2004).

Acid-Base Equilibria in Nitrobenzene

- Conductance studies of acid-base equilibria in nitrobenzene provide insights into chemical species stoichiometry and the nature of hydrogen bonds, relevant in understanding solvation and reaction mechanisms (Barczyński & Szafran, 1994).

SNAr Reaction Meta Substitution

- Research into the substitution reactions in nitrobenzenes, similar to the compound of interest, offers knowledge on orbital-controlled processes and nucleophilic aromatic substitution, crucial in designing synthetic pathways (Cervera, Marquet, & Martin, 1996).

Propiedades

IUPAC Name |

1,3,4-trifluoro-5-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4/c1-21-9-4-2-8(3-5-9)7-22-11-6-10(15)14(18(19)20)13(17)12(11)16/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPMMVZDDGCZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C(=C2F)F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)